molecular formula C17H23BrN2O2S B2765258 3-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide CAS No. 2415584-42-6

3-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B2765258
CAS No.: 2415584-42-6
M. Wt: 399.35
InChI Key: YFPINGCPBUPOJV-UHFFFAOYSA-N
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Description

3-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom attached to a benzamide core, with a thiomorpholine and oxane ring system linked via a methylene bridge. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the formation of the thiomorpholine and oxane ring system, which is then linked to the benzamide core via a methylene bridge. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzamide derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized benzamides .

Scientific Research Applications

3-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The bromine atom and the thiomorpholine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzamide: Similar structure but lacks the thiomorpholine and oxane rings.

    4-Bromo-N-(4-phenylthiazol-2-yl)benzamide: Contains a thiazole ring instead of thiomorpholine and oxane rings.

Uniqueness

3-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is unique due to its combination of a bromine atom, a benzamide core, and a thiomorpholine-oxane ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

3-bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2S/c18-15-3-1-2-14(12-15)16(21)19-13-17(4-8-22-9-5-17)20-6-10-23-11-7-20/h1-3,12H,4-11,13H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPINGCPBUPOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CC=C2)Br)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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